2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as BPTMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains a pyran ring and a phenylthio group. BPTMBS has been reported to exhibit various biochemical and physiological effects, making it an important tool for studying different biological processes.
Scientific Research Applications
Enzyme Inhibition Studies
Compounds similar to 2-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. For instance, a study synthesized a series of benzenesulfonamides and tested their carbonic anhydrase inhibitory effects, finding Ki values in a specific range, indicating their potential as enzyme inhibitors (Gul et al., 2016).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives has been reported. These compounds exhibit significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them potential photosensitizers for photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
Research on 2H-pyran-3(6H)-one derivatives, including compounds with phenylthio and benzenesulfonyl groups, has shown significant antimicrobial activity against gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that the alpha,beta-enone system is crucial for the antimicrobial activity of these compounds (Georgiadis et al., 1992).
Antidiabetic and Antimicrobial Agents
Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. Their chemistry involves the condensation of 4-hydrazino benzenesulfonamide with fluorochalcones, yielding compounds with significant antidiabetic activity. Some of these compounds have also shown antimicrobial properties, indicating their dual-functional potential (Faidallah et al., 2016).
properties
IUPAC Name |
2-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S2/c19-16-8-4-5-9-17(16)25(21,22)20-14-18(10-12-23-13-11-18)24-15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNSTNQERAWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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